

# physical and chemical properties of 1,1,4,4- Butanetetracarboxylic acid

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## Compound of Interest

Compound Name: 1,1,4,4-Butanetetracarboxylic acid

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## An In-depth Technical Guide to 1,1,4,4- Butanetetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,1,4,4-Butanetetracarboxylic acid** (BTCA), a tetra-substituted carboxylic acid. While sharing the same molecular formula and weight as its more commonly studied isomer, 1,2,3,4-butanetetracarboxylic acid, the 1,1,4,4-isomer possesses a unique symmetrical structure that influences its physicochemical characteristics and potential applications. This document consolidates available data on its identity, and chemical behavior, offering a valuable resource for researchers in organic synthesis, materials science, and drug development.

## Chemical Identity and Physical Properties

**1,1,4,4-Butanetetracarboxylic acid** is a unique organic compound distinguished by the presence of two geminal dicarboxylic acid groups at the terminal positions of a butane chain. This symmetrical arrangement of functional groups is key to its chemical properties and potential applications.

Property	Value	Source
IUPAC Name	butane-1,1,4,4-tetracarboxylic acid	<a href="#">[1]</a>
CAS Number	4435-38-5	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>8</sub>	<a href="#">[1]</a>
Molecular Weight	234.16 g/mol	<a href="#">[1]</a>
Appearance	White solid (predicted)	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Note: Experimental data for the physical properties of **1,1,4,4-butanetetracarboxylic acid**, such as melting point, boiling point, and solubility, are not readily available in the reviewed literature. The data presented for its isomer, 1,2,3,4-butanetetracarboxylic acid, show a melting point in the range of 187-237 °C and significant water solubility, which increases with temperature.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) However, due to structural differences, these values may not be representative of the 1,1,4,4-isomer.

## Chemical Properties and Reactivity

As a polycarboxylic acid, **1,1,4,4-butanetetracarboxylic acid** is expected to exhibit typical reactions of carboxylic acids, including:

- Esterification: The four carboxylic acid groups can be esterified with alcohols to form the corresponding tetraesters. This is a key step in its synthesis, which proceeds through a tetra-tert-butyl ester intermediate.[\[6\]](#)
- Amide Formation: Reaction with amines will lead to the formation of amides.

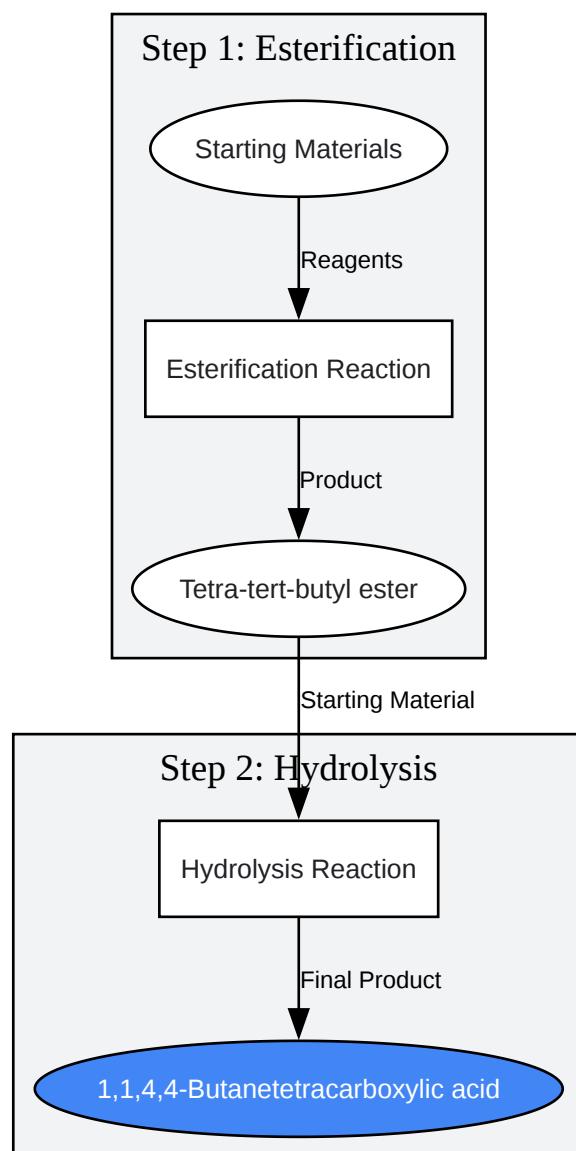
- Decarboxylation: At elevated temperatures, polycarboxylic acids can undergo decarboxylation, although the stability of 1,1,4,4-BTCA to heat has not been experimentally determined.
- Chelation: The presence of four carboxyl groups suggests that this molecule can act as a chelating agent for metal ions. It has been investigated as an analog for the metal-binding site in dipeptides of gamma-carboxyglutamic acid.[\[6\]](#)

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **1,1,4,4-butanetetracarboxylic acid** are not extensively reported. However, a key synthetic route involves the preparation and subsequent hydrolysis of its tetra-tert-butyl ester.

### Synthesis of **1,1,4,4-Butanetetracarboxylic Acid via its Tetra-tert-butyl Ester**

The synthesis of **1,1,4,4-butanetetracarboxylic acid** can be achieved through a two-step process involving the formation of a tetra-tert-butyl ester intermediate followed by its hydrolysis.



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Caption: General workflow for the synthesis of **1,1,4,4-Butanetetracarboxylic acid**.

Methodology:

- Step 1: Synthesis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate: The specific reagents and conditions for the synthesis of the tetra-tert-butyl ester from appropriate starting materials are not detailed in the available literature. This would likely involve the reaction of a suitable precursor, such as a di- or tetra-halide, with a tert-butyl malonate equivalent in the presence of a strong base.

- Step 2: Hydrolysis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate: The tert-butyl ester groups are typically cleaved under acidic conditions. A common method involves dissolving the ester in a suitable solvent and treating it with a strong acid, such as trifluoroacetic acid or hydrochloric acid, followed by removal of the volatile by-products.

## Characterization Methods

The characterization of **1,1,4,4-butanetetracarboxylic acid** has been reported using the following techniques[6]:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be crucial for confirming the symmetrical structure of the molecule.
  - $^1\text{H}$  NMR: A simple spectrum is expected, showing a triplet for the methine protons at C1 and C4, and a multiplet for the methylene protons at C2 and C3.
  - $^{13}\text{C}$  NMR: The spectrum would show characteristic peaks for the carboxylic acid carbons, the methine carbons, and the methylene carbons.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
- Elemental Analysis: This technique would be used to determine the elemental composition (C, H, O) of the synthesized acid, providing further confirmation of its purity and identity.

## Visualization of Key Concepts

### Structural Comparison of Isomers

The distinct placement of the carboxylic acid groups in **1,1,4,4-butanetetracarboxylic acid** compared to its 1,2,3,4-isomer is a critical determinant of their respective chemical and physical properties.

**1,1,4,4-Butanetetracarboxylic acid**

Symmetrical Structure  
(Geminal dicarboxylic acids at terminals)

**1,2,3,4-Butanetetracarboxylic acid**

Asymmetrical Structure  
(Carboxylic acids along the chain)

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Caption: Logical relationship of the two butanetetracarboxylic acid isomers.

## Conclusion and Future Directions

**1,1,4,4-Butanetetracarboxylic acid** represents an intriguing but underexplored molecule. Its symmetrical structure suggests potential applications in the synthesis of novel polymers, metal-organic frameworks, and as a unique building block in drug design. The primary challenge remains the lack of comprehensive experimental data on its physical and chemical properties. Future research should focus on:

- Developing and optimizing a reliable and scalable synthetic route.
- Thoroughly characterizing its physical properties, including melting point, boiling point, and solubility in various solvents.
- Determining its acidity constants (pKa values) to understand its behavior in solution.
- Exploring its coordination chemistry with different metal ions.
- Investigating its potential as a monomer in polymerization reactions to create new materials with unique properties.

This technical guide serves as a foundational resource to stimulate further investigation into this promising chemical entity.

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